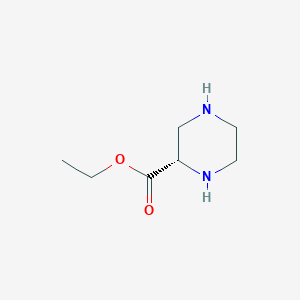![molecular formula C20H24FN3O2 B13506268 2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, potentially forming amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide
- 2-(2-chlorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide
Uniqueness
The unique combination of the fluorophenyl and hydroxyphenyl groups in 2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide may confer distinct pharmacological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and overall molecular conformation.
Propiedades
Fórmula molecular |
C20H24FN3O2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C20H24FN3O2/c1-22(2)20(26)19(17-5-3-4-6-18(17)21)24-13-11-23(12-14-24)15-7-9-16(25)10-8-15/h3-10,19,25H,11-14H2,1-2H3 |
Clave InChI |
GEQORLDLCLNTRM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C(C1=CC=CC=C1F)N2CCN(CC2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


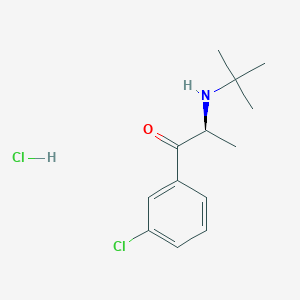
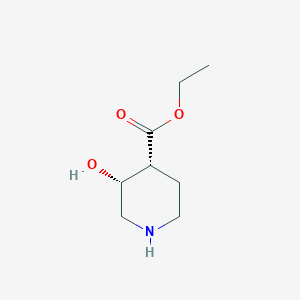

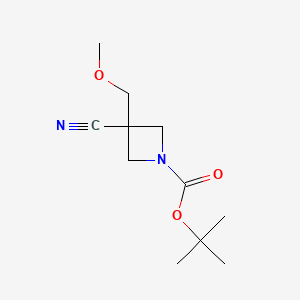
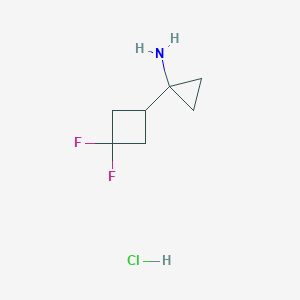
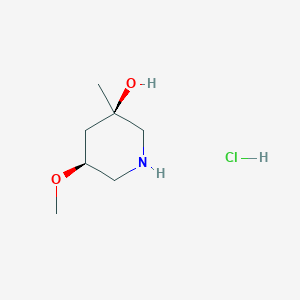
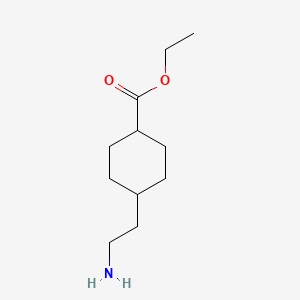
![(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoicacidhydrochloride](/img/structure/B13506231.png)
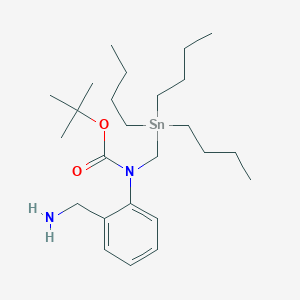
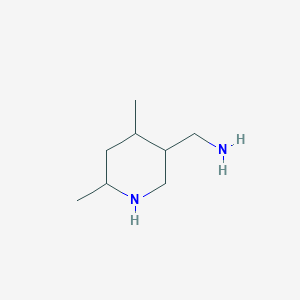
![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)


